Oxazole, 2-hexyl-5-methyl-

Catalog No.
S1513524
CAS No.
16400-62-7
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazole, 2-hexyl-5-methyl-

CAS Number

16400-62-7

Product Name

Oxazole, 2-hexyl-5-methyl-

IUPAC Name

2-hexyl-5-methyl-1,3-oxazole

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3

InChI Key

HBVTUNBINLOXJK-UHFFFAOYSA-N

SMILES

CCCCCCC1=NC=C(O1)C

Synonyms

2-Hexyl-5-methyloxazole

Canonical SMILES

CCCCCCC1=NC=C(O1)C

Oxazole, 2-hexyl-5-methyl- is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound belongs to the oxazole family, which is known for its diverse chemical properties and biological activities. The structure of 2-hexyl-5-methyl-oxazole features a hexyl group and a methyl group attached to the oxazole ring, contributing to its unique properties and potential applications in various fields.

The chemical reactivity of 2-hexyl-5-methyl-oxazole can be attributed to the presence of the oxazole ring, which can undergo various reactions, including:

  • Nucleophilic substitutions: The nitrogen atom in the oxazole can react with nucleophiles, leading to the formation of substituted derivatives.
  • Electrophilic aromatic substitutions: The methyl group on the oxazole ring can facilitate electrophilic attack, allowing for further functionalization.
  • Oxidative transformations: Oxazoles can be oxidized to form more complex structures, such as oxazolines or other nitrogen-containing heterocycles .

Research has indicated that oxazole derivatives exhibit significant biological activities, including:

  • Antimicrobial properties: Some studies have reported that oxazoles possess antibacterial and antifungal activities, making them candidates for developing new antibiotics.
  • Anticancer effects: Certain oxazole compounds have shown potential in inhibiting cancer cell growth, suggesting their utility in cancer therapy .
  • Enzyme inhibition: Oxazoles have been investigated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction .

Several synthetic routes exist for producing 2-hexyl-5-methyl-oxazole:

  • Condensation reactions: This involves the reaction of α-halo ketones with amides or other nitrogen sources under acidic conditions to form oxazolines, which can then be oxidized to yield oxazoles.
  • Cyclization methods: The formation of the oxazole ring can be achieved through cyclization of β-hydroxy amides or similar precursors using reagents like phosphorus oxychloride or Lewis acids .
  • Flow synthesis techniques: Recent advancements in synthetic chemistry have introduced flow methods that enhance safety and yield by allowing continuous processing under controlled conditions .

The applications of 2-hexyl-5-methyl-oxazole span various fields:

  • Pharmaceutical development: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Agricultural chemicals: The compound may be explored as a pesticide or herbicide due to its potential bioactivity against plant pathogens.
  • Material science: Oxazoles are also studied for their properties in polymer chemistry and materials science, where they may serve as building blocks for advanced materials.

Interaction studies involving 2-hexyl-5-methyl-oxazole focus on its binding affinity with biological targets:

  • Protein-ligand interactions: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action and potential therapeutic uses.
  • Receptor binding assays: Studies assessing the binding affinity of oxazole derivatives to various receptors provide insights into their pharmacological profiles .

Several compounds share structural similarities with 2-hexyl-5-methyl-oxazole. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
2-MethylthiazoleThiazoleExhibits antimicrobial properties
4-MethylimidazoleImidazoleKnown for its role in biological systems
5-MethylisoxazoleIsoxazoleDisplays neuroprotective effects
2-HexylbenzothiazoleBenzothiazoleUsed in organic electronics
2-HexylpyridinePyridineExhibits herbicidal activity

These compounds highlight the diversity within heterocyclic chemistry while showcasing the unique features of 2-hexyl-5-methyl-oxazole, particularly its specific substituents that influence its biological activity and chemical reactivity.

Oxazole chemistry has a rich history dating back to the late 19th century. The foundational work on oxazoles began around 1883 with the discovery of azlactones (tautomeric oxazolones), which were described as "cyclic amino acids". A significant milestone in oxazole chemistry came in 1896 when Emil Fischer developed what would later be known as the Fischer oxazole synthesis, one of the first methods for creating 2,5-disubstituted oxazoles.

The Fischer oxazole synthesis was a groundbreaking development that enabled the production of 2,5-disubstituted oxazoles through the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. This method was developed during Fischer's time at Berlin University and represented one of the earliest approaches to synthesizing compounds like 2-hexyl-5-methyloxazole.

While the exact date of the first synthesis of 2-hexyl-5-methyloxazole is not explicitly documented in available literature, this compound represents a specific example of the 2,5-disubstituted oxazole class that has been studied as part of the broader exploration of oxazole chemistry. The compound has been cataloged with the CAS Registry Number 16400-62-7.

Significance in Oxazole-Based Compound Research

2-Hexyl-5-methyloxazole holds significance in heterocyclic chemistry as a representative of the broader class of 2,5-disubstituted oxazoles. The oxazole ring system has become increasingly important in organic synthesis, asymmetric catalysis, natural products, and medicinal chemistry.

Oxazole derivatives have garnered substantial interest due to their diverse chemical properties and significant biological activities. According to recent literature, oxazole and its derivatives are used in various medicinal applications, including:

  • Anti-inflammatory drugs
  • Antibacterial drugs
  • Antifungal drugs
  • Anticancer drugs
  • Antimicrobial drugs

The study of specific derivatives like 2-hexyl-5-methyloxazole contributes to the broader understanding of structure-activity relationships within this important class of compounds. While the specific biological activities of 2-hexyl-5-methyloxazole have not been extensively documented, its structural features suggest potential applications similar to other oxazole derivatives.

Structural Position within 2,5-Disubstituted Oxazoles

2-Hexyl-5-methyloxazole belongs to the family of 2,5-disubstituted oxazoles, characterized by substituents at the 2 and 5 positions of the oxazole ring. The oxazole ring itself is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The numbering convention for oxazoles begins at the oxygen atom and proceeds clockwise around the ring, with the nitrogen at position 3.

In 2-hexyl-5-methyloxazole, the structure features:

  • A hexyl chain (C₆H₁₃) at position 2, adjacent to the oxygen atom
  • A methyl group (CH₃) at position 5, between the nitrogen atom and the oxygen atom

The molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. This specific substitution pattern distinguishes it from related compounds such as 4-ethyl-2-hexyl-5-methyloxazole (C₁₂H₂₁NO, MW 195.30 g/mol), which has an additional ethyl group at position 4.

PropertyValueReference
Molecular FormulaC₁₀H₁₇NO
Molecular Weight167.25 g/mol
CAS Registry Number16400-62-7
IUPAC Name2-hexyl-5-methyl-1,3-oxazole
SMILES NotationCCCCCCC1=NC=C(O1)C

Current Research Landscape and Academic Interest

Research interest in oxazole chemistry has expanded significantly in recent decades, driven by the discovery of numerous natural products containing oxazole moieties and the recognition of their diverse biological activities. According to Palmer and Venkatraman, oxazoles have gained significance in natural products, medicinal agents, and materials science.

Naturally occurring oxazoles were considered rare until the late 1980s when numerous unprecedented natural products such as mono-oxazole calyculins, bisoxazole hennoxazoles, and trisoxazole ulapualides were isolated from marine organisms. These discoveries highlighted the importance of oxazole chemistry and stimulated further research into compounds like 2-hexyl-5-methyloxazole.

The contemporary research landscape for oxazoles encompasses several key areas:

  • Development of novel and efficient synthetic routes, such as the copper-catalyzed cascade reaction described by researchers in 2015 for creating 2,5-disubstituted oxazoles from readily available starting materials.

  • Exploration of biological activities, particularly in medicinal applications, where oxazole derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, anticancer, and antimicrobial agents.

  • Investigation of oxazoles in materials science, leveraging their unique structural and electronic properties for applications in organic electronics and advanced materials.

  • Application of oxazoles in asymmetric catalysis, particularly through the use of chiral bis-oxazolines.

While specific research focusing on 2-hexyl-5-methyloxazole appears limited in the current literature, the broader field of 2,5-disubstituted oxazoles continues to attract significant attention.

Classical Synthetic Routes for 2-hexyl-5-methyloxazole

The synthesis of 2-hexyl-5-methyloxazole can be achieved through several well-established classical methodologies that have been developed and refined over more than a century of heterocyclic chemistry research [5] [6] [7]. These traditional approaches form the foundation for understanding oxazole synthesis and provide reliable pathways for accessing this specific substituted oxazole derivative [2].

Robinson-Gabriel Synthesis Application

The Robinson-Gabriel synthesis represents one of the most fundamental approaches for constructing oxazole rings, particularly suited for synthesizing 2,5-disubstituted oxazoles such as 2-hexyl-5-methyloxazole [5] [9]. This classical method involves the intramolecular cyclization of 2-acylamino ketones followed by dehydration to yield the desired oxazole products [5].

For 2-hexyl-5-methyloxazole synthesis, the Robinson-Gabriel approach would utilize a specifically substituted α-acylamino ketone precursor bearing both the hexyl and methyl substituents in appropriate positions [5] [9]. The reaction mechanism proceeds through protonation of the acylamino ketone moiety, followed by cyclization and subsequent dehydration in the presence of mineral acids . Traditional cyclodehydrating agents such as phosphorus pentachloride, sulfuric acid, and phosphorus oxychloride typically produce low yields . However, significant improvements can be achieved by employing polyphosphoric acid as the dehydrating agent, which can increase yields to 50-60 percent .

Recent modifications of the Robinson-Gabriel synthesis have incorporated more efficient cyclodehydrating agents such as trifluoroacetic anhydride and trifluoromethanesulfonic acid [5] [9]. A particularly notable advancement involves the use of the Dess-Martin reagent for side-chain oxidation of β-keto amides, followed by cyclodehydration with triphenylphosphine, iodine, and triethylamine [5]. This modified approach demonstrates enhanced functional group tolerance and improved yields compared to traditional conditions [5] [9].

Fischer Oxazole Synthesis Adaptations

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides an alternative classical route for oxazole construction through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid [6]. This method represents one of the earliest syntheses developed specifically for producing 2,5-disubstituted oxazoles [6].

For the synthesis of 2-hexyl-5-methyloxazole, the Fischer approach would require adaptation to incorporate the specific hexyl and methyl substituents [6]. The reaction typically involves equimolar amounts of a cyanohydrin derived from an appropriate aldehyde and a second aldehyde component [6]. The mechanism proceeds through the formation of an iminochloride intermediate upon addition of gaseous hydrogen chloride to the cyanohydrin, followed by nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the aldehyde [6].

The Fischer synthesis traditionally employs aromatic substrates, though aliphatic compounds have been successfully utilized in specific instances [6]. The reaction occurs under mild conditions through dissolution of reactants in dry ether and passage of dry gaseous hydrogen chloride through the solution [6]. The resulting 2,5-disubstituted oxazole precipitates as the hydrochloride salt and can be converted to the free base through treatment with water or boiling with alcohol [6].

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis, first developed in 1972, represents a significant advancement in oxazole construction methodology through the use of tosylmethyl isocyanide as a key reagent [7] [26]. This approach enables the preparation of 5-substituted oxazoles through a [3+2] cycloaddition reaction between aldehydes and tosylmethyl isocyanide under basic conditions [7] [26].

The Van Leusen methodology proceeds through a two-step cycloaddition mechanism where tosylmethyl isocyanide functions as a three-atom synthon containing reactive isocyanide carbons, active methylene groups, and leaving groups [7] [26]. After addition of deprotonated tosylmethyl isocyanide to the aldehyde substrate and subsequent bond formation between the resulting hydroxyl group and the isocyano group, an oxazoline intermediate forms [7] [26]. This intermediate then undergoes elimination of p-toluenesulfinic acid to yield the final 5-substituted oxazole product [7].

For 2-hexyl-5-methyloxazole synthesis, the Van Leusen approach would require careful selection of appropriate aldehyde substrates and reaction conditions to achieve the desired substitution pattern [7] [26]. Recent developments in Van Leusen methodology have demonstrated enhanced efficiency through the use of ionic liquids as environmentally friendly solvents, with the ability to recover and reuse the ionic liquid medium for multiple reaction cycles without significant loss of yield [7].

Synthetic MethodKey ReagentsTypical Yield RangeReaction Conditions
Robinson-Gabrielα-Acylamino ketones, PPA50-60%Elevated temperature, acidic
Fischer OxazoleCyanohydrins, aldehydes, HCl40-70%Mild conditions, anhydrous
Van LeusenTosMIC, aldehydes, base60-90%Basic conditions, room temperature

Modern Synthetic Strategies

Contemporary approaches to oxazole synthesis have evolved significantly beyond classical methodologies, incorporating advanced reagents, catalytic systems, and innovative reaction conditions to achieve enhanced selectivity, efficiency, and functional group tolerance [10] [11] [13] [17].

Deoxo-Fluor Mediated Cyclization of β-Hydroxy Amides

The use of Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) represents a significant advancement in oxazole synthesis through the mild and highly efficient cyclization of β-hydroxy amides to oxazolines, which can subsequently be oxidized to oxazoles [10] [11] [37] [38]. This methodology offers substantial improvements over traditional approaches in terms of reaction conditions, yields, and functional group compatibility [11] [37].

Deoxo-Fluor mediated cyclization proceeds at room temperature and demonstrates remarkable stereospecificity, proceeding with inversion of stereochemistry at the hydroxyl-bearing carbon center [37] [38]. The transformation involves activation of the hydroxyl group by Deoxo-Fluor, followed by intramolecular nucleophilic attack by the amide nitrogen to form the oxazoline ring [11] [37]. The resulting oxazolines can be efficiently oxidized to the corresponding oxazoles using manganese dioxide or other oxidizing agents [37].

For 2-hexyl-5-methyloxazole synthesis, this approach would utilize appropriately substituted β-hydroxy amides as starting materials [11] [37] [38]. The reaction typically employs 1.2 equivalents of Deoxo-Fluor in dichloromethane at room temperature, providing excellent conversion rates exceeding 99 percent in continuous flow applications [16]. The mild reaction conditions and high efficiency make this method particularly attractive for synthesizing sensitive oxazole derivatives [11] [37].

Studies have demonstrated that Deoxo-Fluor shows superior performance compared to diethylaminosulfur trifluoride in terms of stability and handling characteristics [11] [38]. The reagent enables one-pot protocols for direct conversion of β-hydroxy amides to oxazoles, eliminating the need for isolation of intermediate oxazolines [11] [38]. This streamlined approach significantly reduces the number of synthetic steps and improves overall process efficiency [37] [38].

Cycloisomerization Reactions

Cycloisomerization represents a powerful modern strategy for oxazole synthesis through the rearrangement of propargyl amides under mild catalytic conditions [13] [17]. This methodology enables the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles with excellent functional group tolerance and high yields [13] [17].

The cycloisomerization approach utilizes silica gel as a mild catalyst to promote the transformation of propargyl amides into oxazole derivatives [13]. The reaction proceeds through activation of the alkyne functionality, followed by intramolecular nucleophilic attack by the amide oxygen to form the oxazole ring [13]. This method demonstrates particular utility for synthesizing oxazol-5-yl carbonyl compounds, which are valuable intermediates in pharmaceutical chemistry [13].

Advanced cycloisomerization methodologies have incorporated transition metal catalysts to achieve enhanced selectivity and expanded substrate scope [17]. Zinc triflate has emerged as an effective catalyst for tandem cycloisomerization and allylic alkylation reactions, enabling the synthesis of complex oxazole derivatives bearing allylic substituents [17]. The zinc catalyst functions as both a π-acid and σ-acid in these transformations, facilitating multiple bond-forming processes in a single operation [17].

For 2-hexyl-5-methyloxazole synthesis, cycloisomerization approaches would require propargyl amide precursors bearing appropriate substituents to achieve the desired substitution pattern [13] [17]. The mild reaction conditions and excellent functional group tolerance make this methodology particularly suitable for complex synthetic targets [13].

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a transformative technology for oxazole production, offering significant advantages in terms of safety, scalability, efficiency, and product quality compared to traditional batch processes [14] [16] [33] [46]. These techniques enable precise control of reaction parameters and facilitate rapid optimization of synthetic protocols [14] [16].

Flow synthesis of oxazoles typically employs packed bed reactors containing solid bases or catalysts to promote cyclization reactions [14] [16]. For example, iodine-mediated oxidative cyclization has been successfully implemented in continuous flow using heated packed bed reactors filled with solid potassium carbonate [14]. This approach generates oxazole products within residence times of 10 minutes and achieves yields up to 93 percent [14].

The superior heat and mass transfer characteristics of continuous flow systems enable reactions to be conducted at elevated temperatures and pressures that would be challenging or unsafe in batch mode [16] [46]. This capability has been particularly valuable for thermal rearrangement reactions and high-temperature cyclizations [46]. Flow processing also extends substrate scope to include examples that fail under batch conditions [46].

For 2-hexyl-5-methyloxazole production, continuous flow techniques offer scalability advantages with throughput rates exceeding 34 millimoles per hour [14]. Integration of automated purification systems, including in-line chromatography, creates powerful platforms for generating purified oxazole products directly from the flow stream [14]. The reproducibility and reliability of flow processes make them particularly attractive for industrial applications where consistent product quality is essential [16] [46].

Scale-up studies have demonstrated that flow processes maintain consistent yields and selectivities when transitioning from laboratory to production scales [46]. Gram-scale syntheses using continuous flow technology have achieved throughputs exceeding 2.6 grams per hour while maintaining product quality equivalent to smaller scale experiments [46].

Green Chemistry Approaches

Environmental sustainability has become a central consideration in modern oxazole synthesis, driving the development of methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [15] [16] [18] [19] [28].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for oxazole construction, offering dramatic reductions in reaction times, enhanced yields, and improved energy efficiency compared to conventional heating methods [15] [16] [28]. These techniques utilize microwave radiation as an alternative energy source to complete organic transformations in minutes rather than hours or days [28].

The effectiveness of microwave-assisted oxazole synthesis depends on the ability of the reaction medium to absorb microwave energy efficiently [28]. Solvents can be categorized based on their loss tangent values as high (tan δ > 0.5), medium (tan δ 0.1-0.5), or low (tan δ < 0.1) microwave-absorbing types [28]. Higher loss tangent values indicate greater suitability for microwave heating applications [28].

Microwave irradiation enables rapid synthesis of chiral oxazoline compounds using aryl nitriles or cyano-containing compounds with chiral β-amino alcohols as starting materials [15]. The reaction proceeds smoothly using recoverable heterogeneous catalysts under either concentrated solution or solvent-free conditions [15]. This methodology demonstrates excellent atom economy and environmental protection benefits [15].

For 2-hexyl-5-methyloxazole synthesis, microwave-assisted protocols offer significant advantages in terms of reaction rate and product yield [15] [28]. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while achieving yields comparable to or superior to conventional heating methods [28]. The rapid heating and homogeneous temperature distribution provided by microwave energy contribute to improved reaction selectivity and reduced side product formation [28].

Comparative studies between conventional and microwave-assisted synthesis of oxazole derivatives have demonstrated remarkable improvements in reaction efficiency [28]. The microwave approach provides instantaneous and selective heating, leading to enhanced reaction rates and simplified purification processes [28]. The reduced solvent volumes required for microwave reactions contribute to the environmentally friendly nature of these synthetic approaches [28].

Environmentally Sustainable Methodologies

The development of environmentally sustainable methodologies for oxazole synthesis encompasses multiple strategies including solvent-free reactions, renewable feedstocks, biodegradable catalysts, and waste minimization [18] [19] [23]. These approaches align with the twelve principles of green chemistry to minimize environmental impact while maintaining synthetic efficiency [19].

Water-promoted synthesis has emerged as a particularly attractive sustainable approach for oxazole construction [18]. Tandem reactions utilizing environmentally benign water as solvent demonstrate high efficiency and readily available starting materials [18]. These aqueous methodologies eliminate the need for organic solvents and reduce waste generation significantly [18].

Solvent-free synthetic approaches represent another important category of sustainable oxazole synthesis [19]. Dry media reactions enable direct interaction of reagents without solvent, often incorporating solid supports such as alumina, silica, zeolites, or clays [19]. Physical treatments including heating, ultraviolet irradiation, ultrasound, or microwaves can be applied to promote these solventless transformations [19]. These processes typically exhibit shorter reaction times, reduced contamination, and improved economic profiles [19].

Catalyst-free organic synthesis provides an optimal green chemistry alternative for oxazole construction [19]. Several reactions can proceed without catalysts due to limitations including lower selectivity, longer reaction times, higher catalyst requirements, toxicity concerns, or economic considerations [19]. The elimination of catalysts reduces waste generation and simplifies product purification [19].

For 2-hexyl-5-methyloxazole synthesis, sustainable methodologies focus on maximizing atom economy through efficient use of all starting materials [23]. Reactions should avoid temporary protecting groups and minimize additional processing steps [19] [23]. The use of renewable starting materials derived from biomass sources such as cellulose or starch provides additional environmental benefits [19].

Green Chemistry ApproachKey BenefitsTypical Improvements
Microwave-AssistedReduced reaction time, energy efficiency10-100x faster reactions
Water-PromotedEliminates organic solvents>90% waste reduction
Solvent-FreeNo solvent waste, simplified purificationZero solvent consumption
Catalyst-FreeEliminates catalyst waste and separationSimplified workup procedures

Regioselective Synthesis Challenges and Solutions

The regioselective synthesis of 2-hexyl-5-methyloxazole presents significant challenges due to the need to control the precise positioning of substituents on the oxazole ring [20] [24] [27] [47]. These challenges arise from the inherent reactivity patterns of oxazole precursors and the potential for competitive reaction pathways [20] [24].

Regioselectivity in oxazole synthesis is influenced by both steric and electronic factors that govern the preferential formation of specific regioisomers [20] [47] [50]. Steric effects tend to be highly localized to the immediate vicinity of the reaction center, while electronic effects can be distributed more broadly throughout the molecular framework [47] [50]. Understanding these factors is crucial for developing strategies to control regioselectivity in oxazole synthesis [20] [47].

Highly regioselective synthesis of 2,4,5-trisubstituted oxazoles has been achieved through intermolecular [3+2]-cycloaddition reactions with unsymmetrical internal alkynes [20]. The use of nucleophilic 1,3-nitrogen,oxygen-dipole equivalents under gold catalysis enables convergent and highly regioselective processes [20]. Conjugation from remote nitrogen lone pairs provides both activation and selectivity control in these transformations [20].

Modern approaches to regioselective oxazole synthesis incorporate transition metal catalysis to achieve precise control over substitution patterns [24] [27]. Palladium-catalyzed and copper-mediated cascade oxidative cyclization reactions have been developed for the synthesis of trisubstituted oxazoles with excellent regioselectivity [24]. These methodologies proceed through sequential carbon-nitrogen and carbon-oxygen bond formation with water serving as the oxygen atom source [24].

Ytterbium triflate catalysis has emerged as an effective approach for regioselective synthesis of highly substituted oxazoles from readily accessible ynamides [27]. The use of nitrogen-iodosuccinimide and acetonitrile enables construction of multiple oxazole skeletons in single operations [27]. Isotope labeling experiments have been employed to identify oxygen sources and elucidate reaction mechanisms [27].

For 2-hexyl-5-methyloxazole specifically, regioselective synthesis strategies must account for the electronic and steric properties of both the hexyl and methyl substituents [20] [47]. The hexyl group represents a sterically demanding alkyl substituent that can influence reaction pathways through steric hindrance [47]. The methyl group, while smaller, can still exert significant electronic effects on the oxazole ring system [47].

Solutions to regioselectivity challenges include the use of directing groups, selective catalysts, and carefully optimized reaction conditions [20] [24] [27]. Template-directed synthesis and substrate preorganization can also provide enhanced regioselective control [20]. The development of predictive models based on steric and electronic parameters enables rational design of regioselective synthetic routes [47] [50].

Scale-up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-hexyl-5-methyloxazole requires careful consideration of multiple factors including safety, economics, environmental impact, and process robustness [21] [25] [45] [46] [48]. Scale-up challenges often arise from differences in heat and mass transfer, mixing efficiency, and reaction kinetics between small and large-scale systems [46] [48].

Process optimization becomes critical during scale-up to ensure consistent product quality and yield [48]. Design of experiments approaches enable systematic evaluation of multiple variables simultaneously, providing more accurate identification of optimal conditions compared to traditional one-factor-at-a-time methods [48]. Statistical modeling of reaction systems helps predict performance at different scales and identifies potential bottlenecks [48].

Economic considerations play a major role in industrial oxazole production [21] [25]. Cost-effective synthesis requires optimization of raw material utilization, energy consumption, and waste generation [21]. The selection of synthetic routes must balance yield, selectivity, and operational costs to achieve commercially viable processes [25]. Recovery and recycling of reagents, catalysts, and solvents contribute significantly to process economics [25] [45].

Continuous flow technology offers substantial advantages for industrial oxazole production due to improved safety profiles, enhanced scalability, and consistent product quality [46]. Flow processes enable precise control of reaction parameters and facilitate real-time monitoring and adjustment [46]. The ability to operate at elevated temperatures and pressures safely expands the range of feasible synthetic transformations [46].

Safety considerations become paramount at industrial scale, particularly for reactions involving hazardous reagents or extreme conditions [46]. Continuous flow systems reduce the inventory of hazardous materials and enable better containment of reactive species [46]. The smaller reactor volumes and improved heat transfer characteristics of flow systems minimize risks associated with runaway reactions [46].

For 2-hexyl-5-methyloxazole production, industrial processes must demonstrate gram-scale capability with throughput rates suitable for commercial demands [25] [45]. Recent developments have achieved gram-scale synthesis with throughput rates exceeding 2.6 grams per hour while maintaining product quality equivalent to laboratory-scale experiments [46]. The recovery and reuse of reagents such as dimethylaminopyridine contributes to cost-effectiveness and environmental sustainability [45].

Quality control and process analytical technology become essential components of industrial oxazole production [46] [48]. Real-time monitoring of reaction progress, impurity profiles, and product quality enables rapid response to process variations [48]. Automated systems for sampling, analysis, and process adjustment help maintain consistent production standards [46].

Regulatory compliance adds additional complexity to industrial oxazole production, requiring documentation of synthetic procedures, impurity profiles, and environmental impact assessments [21]. Good Manufacturing Practice guidelines must be followed for pharmaceutical applications, necessitating validated analytical methods and robust quality systems [21].

Scale-up FactorLaboratory ScaleIndustrial ScaleKey Considerations
Reactor Volume1-100 mL100-10,000 LHeat transfer, mixing
Throughputmg/hkg/hProcess efficiency
Safety RequirementsStandard fume hoodSpecialized containmentRisk assessment
Quality ControlManual samplingAutomated monitoringProcess analytical technology

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Last modified: 07-17-2023

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